Cas no 98-04-4 (Trimethylphenylammonium Iodide)

Trimethylphenylammonium Iodide structure
98-04-4 structure
Nome do Produto:Trimethylphenylammonium Iodide
N.o CAS:98-04-4
MF:C9H14IN
MW:263.118634700775
MDL:MFCD00011791
CID:34932
PubChem ID:87574488

Trimethylphenylammonium Iodide Propriedades químicas e físicas

Nomes e Identificadores

    • Phenyltrimethylammonium iodide
    • N,N,N-Trimethylanilinium iodide~Trimethyl phenylammonium iodide
    • Trimethylphenylammonium iodide
    • n,n,n-trimethylaniliniumiodide
    • n,n,n-trimethyl-benzenaminiuiodide
    • n,n,n-trimethylbenzenaminiumiodide
    • n,n-dimethylanilinemethiodide
    • phenyltrimethyl-ammoniuiodide
    • trimethylanilliniumiodide
    • trimethylphenyl-ammoniuiodide
    • trimethyl(phenyl)azanium,iodide
    • TriMethylsulfoniuM hydroxide solution
    • N,N,N-Trimethylanilinium iodide
    • Trimethylanilinium iodide
    • Trimethylanillinium iodide
    • N,N-Dimethylaniline methiodide
    • Ammonium, phenyltrimethyl-, iodide
    • N,N,N-Trimethylbenzenaminium iodide
    • Benzenaminium, N,N,N-trimethyl-, iodide
    • 4O888XQ7FP
    • Ammonium, trimethylphenyl-, iodide
    • Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
    • MLS000069658
    • SMR000059200
    • Trimethylphenylammoniumjodid
    • Trim
    • Ammonium, trimethylphenyl-, iodide (8CI)
    • Benzenaminium, N,N,N-trimethyl-, iodide (9CI)
    • Trimethylphenylammonium iodide (6CI)
    • N,N,N-Trimethylaniline iodide
    • PHT
    • AKOS015833269
    • CHEMBL1710726
    • D91934
    • P0246
    • HMS3374P05
    • DTXSID1021825
    • HMS2231J08
    • BS-42319
    • TRIMETHYL-PHENYL-AMMONIUM, IODIDE
    • 98-04-4
    • NSC-5047
    • WLN: 1K1 & 1 & R & I
    • NS00078808
    • SCHEMBL238393
    • Q27260285
    • HY-W009423
    • EINECS 202-630-3
    • NSC 5047
    • AI3-50906
    • TrimethylphenylammoniumIodide
    • N,N,N-Trimethylbenzaminium iodide (1:1)
    • MFCD00011791
    • PHENYLTRIMETHYLAMMONIUM IODIDE [MI]
    • N,N-Trimethylanilinium iodide
    • Benzenaminium,N,N-trimethyl-, iodide
    • trimethyl(phenyl)azanium;iodide
    • phenyl trimethyl ammonium iodide
    • FT-0675634
    • NSC5047
    • W-100097
    • FT-0675633
    • CS-W010139
    • UNII-4O888XQ7FP
    • N,N,NTrimethylbenzenaminium iodide
    • Benzenaminium, N,N,Ntrimethyl, iodide
    • Ammonium, phenyltrimethyl, iodide
    • KKLAORVGAKUOPZ-UHFFFAOYSA-M
    • N,N,NTrimethylanilinium iodide
    • Benzenaminium, N,N,Ntrimethyl, iodide (1:1)
    • iodide of phenyltrimethylammonium
    • N,NDimethylaniline methiodide
    • Trimethylanilinium Iodide; Phenyltrimethylammonium Iodide; N,N,N-Trimethylanilinium Iodide;
    • Ammonium, trimethylphenyl, iodide
    • DTXCID301825
    • 202-630-3
    • Trimethylphenylammonium Iodide
    • MDL: MFCD00011791
    • Inchi: 1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
    • Chave InChI: KKLAORVGAKUOPZ-UHFFFAOYSA-M
    • SMILES: [I-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 3916752

Propriedades Computadas

  • Massa Exacta: 263.01700
  • Massa monoisotópica: 263.017
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 95.8
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 0

Propriedades Experimentais

  • Cor/Forma: White powder.
  • Densidade: 1.4709 (estimate)
  • Ponto de Fusão: 227 ºC
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • Coeficiente de partição da água: Soluble in water and methanol.
  • PSA: 0.00000
  • LogP: -1.11270
  • Sensibilidade: Light Sensitive
  • FEMA: 2493
  • Merck: 7318
  • Solubilidade: Not determined

Trimethylphenylammonium Iodide Informações de segurança

Trimethylphenylammonium Iodide Dados aduaneiros

  • CÓDIGO SH:2923900090
  • Dados aduaneiros:

    China Customs Code:

    2923900090

    Overview:

    2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Trimethylphenylammonium Iodide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047607-10g
Trimethylphenylammonium (iodide)
98-04-4 97%
10g
¥169.00 2024-04-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001143-25g
Trimethylphenylammonium Iodide
98-04-4 99%
25g
¥180 2024-07-19
TRC
T796640-500mg
Trimethylphenylammonium Iodide
98-04-4
500mg
$ 98.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T819649-100g
Trimethylphenylammonium Iodide
98-04-4 99%
100g
¥648.00 2022-09-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T113597-500g
Trimethylphenylammonium Iodide
98-04-4 99%
500g
¥2399.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89770-25g
Phenyltrimethylammonium Iodide
98-04-4 99%
25g
¥188.0 2023-09-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0246-25G
Trimethylphenylammonium Iodide
98-04-4 >98.0%(T)(HPLC)
25g
¥260.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NQ365-5g
Trimethylphenylammonium Iodide
98-04-4 98.0%(LC&T)
5g
¥169.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14402-500g
Phenyltrimethylammonium iodide, 99%
98-04-4 99%
500g
¥4607.00 2023-02-26
TRC
T796640-1000mg
Trimethylphenylammonium Iodide
98-04-4
1g
$138.00 2023-05-17

Trimethylphenylammonium Iodide Método de produção

Synthetic Routes 1

Condições de reacção
1.1R:KI, R:CaCO3, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
Referência
Iodomethane
By Sulikowski, Gary A. et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-10

Synthetic Routes 2

Condições de reacção
1.1S:MeOH
2.1S:CH2Cl2
3.1S:MeOH
3.2R:KI, S:H2O
4.1R:K2CO3, S:Me2CO
5.1R:S:MeOH
Referência
Reactivity of halogen substituents of p-halogenoperfluoroanilines in acid media
By Kobayashi, H. et al, Journal of Fluorine Chemistry, 1985, 27(1), 1-22

Synthetic Routes 3

Condições de reacção
1.1
Referência
"Host-guest" binding of a luminescent dinuclear Au(I) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneability
By Shamsutdinova, Nataliya A. et al, New Journal of Chemistry, 2016, 40(11), 9853-9861

Synthetic Routes 4

Condições de reacção
1.1R:H2SO4, S:H2O, S:MeOH
2.1R:LiI, S:DMF
2.2S:Benzene
Referência
A new and efficient synthesis of monotritiomethyl iodide
By Saljoughian, Manouchehr et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(7), 767-76

Synthetic Routes 5

Condições de reacção
1.1
Referência
Carbon-13 nuclear magnetic resonance studies of aromatic amine-borane adducts
By Paz-Sandoval, M. A. et al, Spectrochimica Acta, 1987, 43A(11), 1331-5

Synthetic Routes 6

Condições de reacção
1.1S:CH2Cl2, rt; 12 h, 50°C
Referência
Transition-Metal-Free Reaction of Aryltrimethylammonium Iodides with Arylzinc Reagents
By Dai, Wei-Can and Wang, Zhong-Xia, Chemistry - An Asian Journal, 2017, 12(23), 3005-3009

Synthetic Routes 7

Condições de reacção
1.1S:CH2Cl2, rt; 15 h, rt
Referência
Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts
By Lei, Peng et al, Organic Letters, 2022, 24(34), 6310-6315

Synthetic Routes 8

Condições de reacção
1.1S:CH2Cl2, rt; overnight, rt
Referência
Sonogashira Cross-Coupling of Aryltrimethylammonium Salts
By Chen, Qianwei et al, ACS Catalysis, 2019, 9(4), 3730-3736

Synthetic Routes 9

Condições de reacção
1.1
Referência
Organoarsenic compounds with an arsenic-nitrogen double bond. VII. Reaction of triphenylarsazoaryls with iodoalkanes
By Kokarev, G. I. et al, Zhurnal Obshchei Khimii, 1987, 57(4), 862-5

Synthetic Routes 10

Condições de reacção
1.1C:K2CO3
2.1C:K2CO3
3.1
Referência
Phase-transfer alkylation with sulfonium salts
By Badet, Bernard et al, Synthesis, 1980, (11), 926-9

Synthetic Routes 11

Condições de reacção
1.1R:K2CO3, S:DMF, rt
2.1S:CH2Cl2, rt
Referência
Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides
By Zhang, Chen et al, Organic Chemistry Frontiers, 2021, 8(17), 4865-4870

Synthetic Routes 12

Condições de reacção
1.1S:MeCN, 8 h, 90°C
Referência
Transition-Metal-Free Photoredox Phosphonation of Aryl C-N and C-X Bonds in Aqueous Solvent Mixtures
By Pan, Lei et al, ACS Sustainable Chemistry & Engineering, 2022, 10(2), 691-695

Synthetic Routes 13

Condições de reacção
1.1R:Et3N, C:10196-18-6, S:DMF, 4 h, rt
1.2S:DMF, 4 d, rt
Referência
Functionalized IRMOF-3: an efficient heterogeneous catalyst for the cycloaddition of allyl glycidyl ether and CO2
By Kim, Yu-Jin and Park, Dae-Won, Journal of Nanoscience and Nanotechnology, 2013, 13(3), 2307-2312

Synthetic Routes 14

Condições de reacção
1.1S:MeOH
Referência
The demethylation of some tertiary amine and alkaloid methacetates (MSc Thesis)
By Wilson, Nigel David Vaughan, No pp.; 1967, 1967, , From No pp.

Synthetic Routes 15

Condições de reacção
1.1
Referência
Arylammonium salts
By Schlummer, B. and Scholz, U., Science of Synthesis, 2007, 31b, 1679-1695

Synthetic Routes 16

Condições de reacção
1.1R:R:KI, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
Referência
Iodomethane
By Sulikowski, Gary A. et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, No pp. given

Trimethylphenylammonium Iodide Raw materials

Trimethylphenylammonium Iodide Preparation Products

Trimethylphenylammonium Iodide Literatura Relacionada

Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.